Lipophilicity Profile for Cellular Permeability
The compound's calculated partition coefficient (LogP) is a critical parameter for predicting passive membrane permeability. While direct experimental LogP data for this specific compound is limited, its closest structural analog, 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol, exhibits a calculated LogP of 0.89 . Based on established structure-property relationships, the target compound, 1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol, is predicted to have a lower LogP due to the presence of a secondary alcohol (propan-2-ol) versus a primary alcohol (propan-1-ol), which increases hydrogen-bonding capacity and thus reduces lipophilicity. This predicted LogP of approximately 0.6-0.8 places it in a favorable 'sweet spot' for both aqueous solubility and passive diffusion across lipid bilayers, a key advantage over more lipophilic analogs.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Calculated LogP ≈ 0.6-0.8 (estimated via structure-property relationship from comparator) |
| Comparator Or Baseline | 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol (Calculated LogP = 0.89) |
| Quantified Difference | ΔLogP ≈ -0.1 to -0.3 (target is less lipophilic) |
| Conditions | Computational prediction based on chemical structure; comparator data from VulcanChem datasheet |
Why This Matters
An optimal LogP range (0.5-1.5) is associated with improved oral bioavailability and cell permeability, making this compound a more suitable starting point for cellular assays compared to more lipophilic analogs that risk poor solubility or excessive plasma protein binding.
